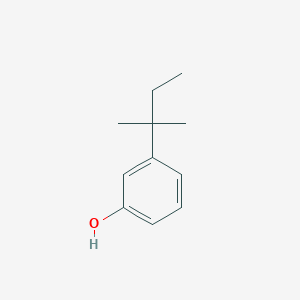![molecular formula C21H18O2 B8516646 1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE](/img/structure/B8516646.png)
1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE is an organic compound with the molecular formula C20H18O2 It is characterized by the presence of a benzyl group attached to a benzyloxyphenyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzyl benzoate with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzyl 4-benzyloxyphenyl ketone derivatives.
Scientific Research Applications
1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress responses, leading to potential therapeutic effects in conditions such as cancer and inflammation.
Comparison with Similar Compounds
Benzyl Alcohol: This compound has a benzyl group attached to a hydroxyl group, making it structurally related but functionally distinct.
Benzyl Chloride: Similar in structure but contains a chlorine atom instead of a ketone group.
Uniqueness: 1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE is unique due to its combination of benzyl and benzyloxyphenyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C21H18O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-phenyl-1-(4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C21H18O2/c22-21(15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)23-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChI Key |
RWGAOTFKLVZHSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
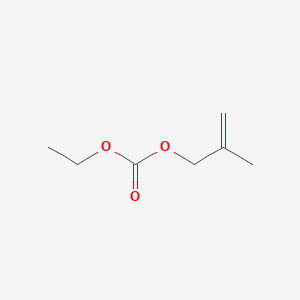
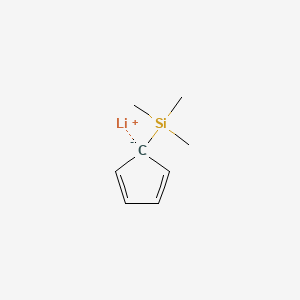
![2-[(3-Chloro-propyl)-methyl-amino]-ethanol](/img/structure/B8516605.png)
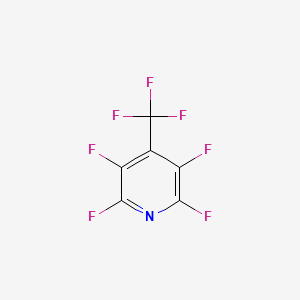
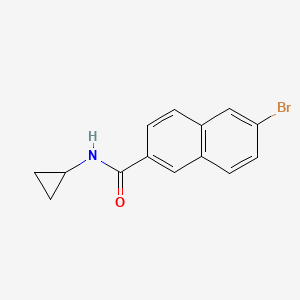
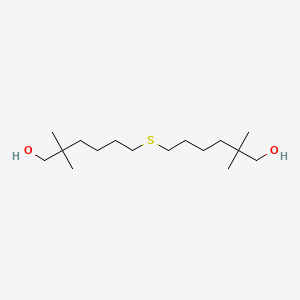
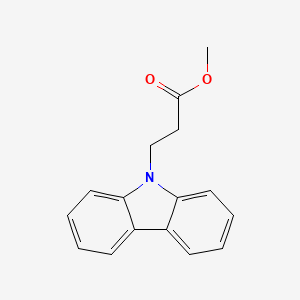
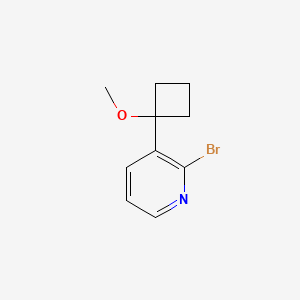
![(1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B8516640.png)
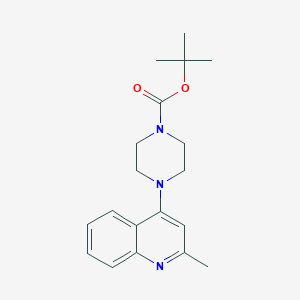
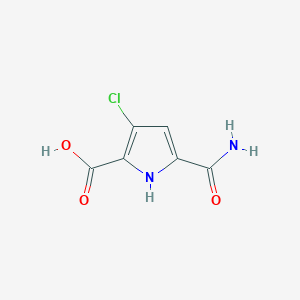
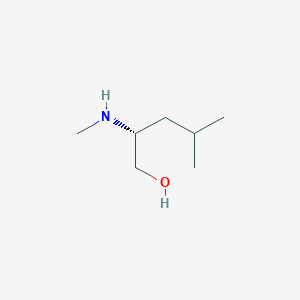
![tert-butyl N-[2-(sulfamoylamino)ethyl]carbamate](/img/structure/B8516670.png)
